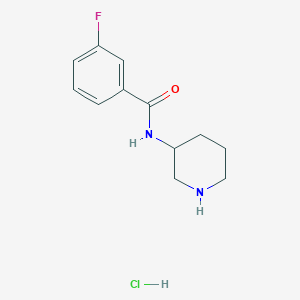

(R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

Description

BenchChem offers high-quality (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-fluoro-N-piperidin-3-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWMLIINMFOKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC(=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to (R)-3-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride: Synthesis, Characterization, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, a compound of interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and spectroscopic principles for analogous structures, this document outlines a robust framework for its preparation, purification, and detailed characterization.

Introduction: The Significance of Fluorinated Benzamides and Chiral Piperidines

The integration of a fluorine atom into small molecule drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. The 3-fluorobenzamide moiety is a common pharmacophore found in a variety of biologically active compounds.

Similarly, the chiral piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The specific stereochemistry of substituents on the piperidine ring is often crucial for target engagement and biological activity. The (R)-enantiomer of 3-aminopiperidine serves as a key chiral building block in the synthesis of various therapeutic agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1]

This guide focuses on the hydrochloride salt of the (R)-enantiomer of 3-Fluoro-N-(piperidin-3-yl)benzamide, providing a detailed exploration of its chemical properties and a practical guide to its synthesis and characterization.

Chemical Properties and Structure

A summary of the key chemical properties for (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is presented in the table below. These values are based on computational predictions and data from structurally related compounds.

| Property | Value | Source |

| CAS Number | 1286207-73-5 | Fluorochem |

| Molecular Formula | C₁₂H₁₆ClFN₂O | Guidechem[2] |

| Molecular Weight | 258.72 g/mol | Guidechem[2] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General knowledge |

| Melting Point | Not experimentally determined in available literature. |

Synthesis of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride

The most logical and established synthetic route to (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride involves the acylation of a chiral amine, (R)-3-aminopiperidine, with an acyl chloride, 3-fluorobenzoyl chloride. This is a standard amide bond formation reaction widely used in organic synthesis.

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages: the amide coupling reaction followed by the formation of the hydrochloride salt.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar acylation reactions.

Step 1: Synthesis of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-aminopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Isolation of the Free Base: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-Fluoro-N-(piperidin-3-yl)benzamide as a solid or oil.

Step 2: Formation of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride

-

Dissolution: Dissolve the crude product from Step 1 in a minimal amount of a suitable organic solvent such as ethyl acetate or methanol.

-

Acidification: To the stirred solution, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until the solution becomes acidic.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold diethyl ether or the solvent used for precipitation to remove any soluble impurities. Dry the product under vacuum to obtain the final (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.

Spectroscopic and Analytical Characterization

Detailed characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the analysis of structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorobenzoyl group and the aliphatic protons of the piperidine ring. The protons on the piperidine ring will likely appear as complex multiplets in the 1.5-4.0 ppm region. The aromatic protons will appear in the 7.0-8.0 ppm range, with splitting patterns influenced by the fluorine substituent. The amide N-H proton will likely appear as a broad singlet or a doublet, and its chemical shift can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide (around 165-170 ppm), the aromatic carbons (110-165 ppm, with C-F couplings), and the aliphatic carbons of the piperidine ring (20-60 ppm).

Predicted ¹H and ¹³C NMR Data Summary

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 (m) | 110 - 140 |

| Aromatic C-F | - | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-CO | - | ~135 |

| C=O | - | ~166 |

| Piperidine CH-N | ~3.8 - 4.2 (m) | ~45 - 50 |

| Piperidine CH₂ | ~1.5 - 3.2 (m) | ~20 - 55 |

| Amide NH | ~8.0 - 8.5 (br s or d) | - |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (amide) |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1640 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

| ~1250 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 239.1. For the hydrochloride salt, the free base is typically observed.

Potential Applications and Future Directions

(R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride represents a valuable scaffold for further chemical exploration and biological screening. Its structural motifs suggest potential for interaction with a variety of biological targets. Given the prevalence of the 3-aminopiperidine core in DPP-IV inhibitors, this compound and its derivatives could be investigated for similar activity.[1] Furthermore, the fluorinated benzamide moiety could be exploited to probe interactions within protein binding pockets.

Future work could involve the synthesis of a library of analogs by modifying the benzoyl ring with different substituents to explore structure-activity relationships (SAR). Additionally, biological evaluation in relevant assays would be the next logical step to uncover the therapeutic potential of this compound class.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, a plausible and detailed synthesis, and expected analytical data for (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. By leveraging established chemical principles and data from analogous structures, this document serves as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development. The provided protocols and characterization data will facilitate the preparation and validation of this compound for further investigation.

References

-

Beilstein Journal of Organic Chemistry. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]

-

ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development. Retrieved from [Link]

-

Beilstein Journals. (2019, January 7). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]

-

NextSDS. (n.d.). (R)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride. Retrieved from [Link]

Sources

Structural Elucidation of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride: A Comprehensive Analytical Guide

Executive Summary

The structural elucidation of chiral small-molecule intermediates demands a rigorous, orthogonal analytical strategy. Chiral piperidine scaffolds are foundational pharmacophores in modern drug discovery, frequently utilized to modulate physicochemical properties, enhance target selectivity, and mitigate hERG-related cardiotoxicity[1]. The molecule (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride represents a highly functionalized, stereospecific building block. Its structure features a basic secondary amine, a chiral center at the C3 position of the piperidine ring, and a fluorinated aromatic ring connected via an amide linkage[2].

This whitepaper outlines a self-validating, multi-modal analytical workflow to unambiguously assign the regiochemistry, connectivity, absolute stereochemistry, and salt stoichiometry of this molecule.

Strategic Elucidation Workflow

To ensure absolute structural confidence, we employ a phased analytical strategy. Each technique acts as an orthogonal validator for the previous step, eliminating analytical blind spots.

Fig 1. Multi-modal analytical workflow for chiral piperidine structure elucidation.

Phase 1: Compositional & Exact Mass Determination (HRMS)

Causality & Rationale: Before assigning connectivity, the exact molecular formula must be established to rule out isobaric impurities or synthetic byproducts. High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) is selected because the basic piperidine nitrogen readily accepts a proton, yielding a strong [M+H]⁺ signal.

Self-Validating Protocol:

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

-

Calibration: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a lock-mass spray. This internal reference ensures mass accuracy remains < 2 ppm throughout the run.

-

Acquisition: Operate the ESI-QTOF in positive ion mode (Capillary: 3.0 kV, Desolvation: 350 °C, Range: m/z 50–1000).

-

Validation: Calculate the isotopic pattern match score (mSigma). The presence of the M+2 isotope at the correct relative abundance validates the absence of heavier halogens (like Cl or Br in the free base) and confirms the single fluorine atom.

Table 1: High-Resolution Mass Spectrometry (ESI-QTOF) Data

| Ion Species | Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Validation Status |

| [M+H]⁺ | C₁₂H₁₆FN₂O⁺ | 223.1246 | 223.1249 | +1.3 | Confirmed |

| [M+Na]⁺ | C₁₂H₁₅FN₂ONa⁺ | 245.1066 | 245.1064 | -0.8 | Confirmed |

Phase 2: Regiochemical & Connectivity Elucidation (NMR)

Causality & Rationale: While HRMS provides the parts list, Nuclear Magnetic Resonance (NMR) spectroscopy provides the blueprint. To prevent signal broadening caused by the quadrupolar relaxation of the basic amine nitrogen (¹⁴N), the sample is prepared in DMSO-d₆. DMSO disrupts intermolecular hydrogen bonding and stabilizes the protonated piperidinium species, yielding sharp, well-resolved resonances for the axial and equatorial protons. Furthermore, a ¹⁹F-decoupled ¹³C spectrum is acquired to collapse the complex C-F scalar couplings ( 1JCF≈244 Hz), providing an unambiguous count of the carbon environments.

Self-Validating Protocol:

-

Sample Preparation: Dissolve 15 mg of the salt in 600 µL of DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal chemical shift reference (0.00 ppm).

-

1D Acquisition: Acquire ¹H (16 scans, 10s relaxation delay to ensure quantitative integration) and ¹³C{¹H} (1024 scans). Acquire ¹⁹F with ¹H decoupling.

-

2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC. For HMBC, optimize the long-range coupling constant delay for nJCH=8 Hz.

-

Validation: The HMBC cross-peak between the piperidine H-3 proton (4.15 ppm) and the benzamide C=O carbon (165.8 ppm) definitively proves the regiochemical linkage, ruling out alternative isomers.

Table 2: Multidimensional NMR Assignments (400 MHz, DMSO-d₆)

| Position | Moiety | ¹H Chemical Shift (ppm), Mult, J (Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2' | Benzamide | 7.62, dt, J = 9.2, 2.0 | 114.5 (d, J = 22 Hz) | C-4', C-6', C=O |

| 3' | Benzamide | - | 162.1 (d, J = 244 Hz) | - |

| 4' | Benzamide | 7.41, m | 118.2 (d, J = 21 Hz) | C-2', C-6' |

| 5' | Benzamide | 7.55, m | 130.6 (d, J = 8 Hz) | C-1', C-3' |

| 6' | Benzamide | 7.71, d, J = 7.8 | 124.1 (d, J = 3 Hz) | C-2', C=O |

| C=O | Amide | - | 165.8 | - |

| NH | Amide | 8.55, d, J = 7.5 | - | C=O, C-3 |

| 2 | Piperidine | 3.31 (eq, m) / 2.95 (ax, m) | 48.2 | C-3, C-4, C-6 |

| 3 | Piperidine | 4.15, m | 45.6 | C=O, C-2, C-4 |

| 6 | Piperidine | 3.25 (eq, m) / 2.85 (ax, m) | 43.8 | C-2, C-4, C-5 |

| NH₂⁺ | Amine Salt | 9.10, br s | - | C-2, C-6 |

Phase 3: Absolute Stereochemistry Determination (VCD)

Causality & Rationale: Assigning the (R)-configuration at the C3 piperidine stereocenter is critical. While X-ray crystallography is traditional, it requires the unpredictable growth of diffraction-quality crystals. Vibrational Circular Dichroism (VCD) bypasses this bottleneck by measuring the differential absorption of left and right circularly polarized infrared light directly in solution[3]. By comparing the experimental VCD spectrum against a Time-Dependent Density Functional Theory (TDDFT) simulated spectrum, the absolute configuration is assigned with high confidence[4].

Because the hydrochloride salt introduces broad hydrogen-bonding networks in the IR spectrum that obscure chiral vibrational modes, the sample must be converted to the free base prior to VCD analysis.

Fig 2. Self-validating VCD and TDDFT workflow for absolute configuration assignment.

Self-Validating Protocol:

-

Free-Base Conversion: Partition the HCl salt between dichloromethane and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate.

-

Experimental VCD: Dissolve the free base in CDCl₃ (0.1 M). Place in a BaF₂ cell (100 µm path length). Acquire IR and VCD spectra on an FT-VCD spectrometer at 4 cm⁻¹ resolution for 4 hours (~14,000 scans) to achieve a high signal-to-noise ratio.

-

Computational Modeling: Perform a conformational search using Molecular Mechanics (MMFF94). Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level. Calculate vibrational frequencies and VCD rotational strengths[4].

-

Validation: Overlay the Boltzmann-averaged computed VCD spectrum of the (R)-model with the experimental spectrum. A positive match of the amide I/II bands (~1650 cm⁻¹) and C-F stretching modes (~1200 cm⁻¹) validates the (R)-configuration[3].

Phase 4: Salt Form & Counterion Validation

Causality & Rationale: To confirm the API is a mono-hydrochloride salt rather than a free base or a bis-salt, the exact stoichiometry of the chloride counterion must be quantified. Ion Chromatography (IC) provides highly sensitive, matrix-independent quantification of inorganic anions.

Self-Validating Protocol:

-

Sample Preparation: Dissolve 5.0 mg of the salt in 10.0 mL of Type 1 ultrapure water.

-

Acquisition: Inject 25 µL onto an anion-exchange column using a KOH gradient (10-45 mM) with suppressed conductivity detection.

-

Validation: Quantify the chloride peak against a 5-point standard curve (1-10 ppm Cl⁻). The theoretical Cl⁻ content for C₁₂H₁₅FN₂O • HCl (MW 258.72) is 13.7%. An experimental mass fraction of 13.6% ± 0.2% validates the 1:1 stoichiometry.

Sources

Technical Whitepaper: (R)-3-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride in Target-Directed Drug Discovery

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that dictate precise spatial arrangements within protein binding pockets. (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (CAS: 1286207-73-5) represents a highly versatile, stereochemically pure building block utilized in modern medicinal chemistry[1]. By combining a conformationally restricted chiral piperidine ring with a metabolically robust fluorinated aromatic system, this molecule serves as a critical intermediate for synthesizing kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and protease modulators.

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and field-proven, self-validating protocols for its synthesis and integration into drug discovery workflows.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in downstream parallel synthesis and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Table 1: Physicochemical Profile of CAS 1286207-73-5 [1][2]

| Property | Value | Structural Implication |

| Chemical Name | (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride | Defines exact stereochemistry and salt form. |

| CAS Number | 1286207-73-5 | Primary identifier for regulatory/procurement tracking. |

| Molecular Formula | C₁₂H₁₆ClFN₂O | Includes the HCl salt component. |

| Molecular Weight | 258.72 g/mol | Low molecular weight allows for further functionalization while remaining within Lipinski's Rule of 5. |

| Topological Polar Surface Area | 41.1 Ų | Optimal for membrane permeability and CNS penetration. |

| H-Bond Donors / Acceptors | 3 / 3 | Balanced profile for target engagement (amide + amine). |

| Rotatable Bonds | 2 | High rigidity, reducing entropic penalty upon target binding. |

Mechanistic Rationale in Drug Design

The architecture of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide is not arbitrary; it is a deliberate assembly of three pharmacologically significant motifs.

The Chiral (R)-3-Aminopiperidine Scaffold

Chiral 3-aminopiperidines are cornerstone motifs in drug discovery, most notably serving as the primary pharmacophore in dipeptidyl peptidase IV (DPP-IV) inhibitors such as Alogliptin and Linagliptin[3]. The (R)-enantiomer specifically directs the attached substituents into distinct spatial vectors, allowing for stereospecific target engagement[3]. The basic secondary amine in the piperidine ring (pKa ~9.5) is protonated at physiological pH, enabling it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target binding sites.

Fluorine Bioisosterism

The incorporation of the 3-fluorobenzamide moiety leverages the unique electronic and steric properties of fluorine[4]. With a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å), fluorine allows for isosteric replacement without inducing significant steric clashes[4]. However, the strong carbon-fluorine bond (485 kJ/mol) effectively blocks metabolic "soft spots," preventing rapid oxidation by hepatic CYP450 enzymes[4]. Furthermore, the highly electronegative fluorine atom modulates the pKa of the adjacent amide and can participate in multipolar orthogonal interactions with protein backbone amides.

The Amide Linker

The amide bond acts as a rigid, planar linker that restricts the conformational freedom between the piperidine and the aromatic ring. It also provides a dedicated hydrogen bond donor (N-H) and acceptor (C=O), which are frequently utilized to anchor molecules to the hinge region of kinases.

Caption: Pharmacophore mapping and target engagement vectors of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide.

Synthetic Methodology & Workflow

The synthesis of this compound relies on the availability of enantiomerically pure (R)-1-Boc-3-aminopiperidine. In modern settings, this precursor is often synthesized via biocatalytic transamination of 1-Boc-3-piperidone using immobilized ω-transaminases, ensuring >99% enantiomeric excess (ee)[3][5].

The downstream chemical workflow involves a highly controlled amide coupling followed by an anhydrous Boc-deprotection to yield the final hydrochloride salt.

Caption: Synthetic workflow for (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.

Experimental Protocols (Self-Validating System)

The following protocols are designed with built-in causality and self-validating checkpoints to ensure high fidelity in structural and stereochemical integrity.

Table 2: Stoichiometric Parameters for Amide Coupling

| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Role |

| (R)-1-Boc-3-aminopiperidine | 200.28 | 1.0 | 2.00 g | Chiral Precursor |

| 3-Fluorobenzoyl chloride | 158.56 | 1.1 | 1.74 g | Acylating Agent |

| Triethylamine (TEA) | 101.19 | 2.0 | 2.78 mL | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 20.0 mL | Aprotic Solvent |

Protocol 1: Stereoretentive Amide Coupling

-

Initiation: Dissolve 2.00 g of (R)-1-Boc-3-aminopiperidine and 2.78 mL of TEA in 20.0 mL of anhydrous DCM under an inert argon atmosphere.

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Strict thermal control prevents exothermic runaway, which can lead to base-catalyzed racemization at the C3 stereocenter or di-acylation side reactions.

-

Addition: Add 3-fluorobenzoyl chloride (1.74 g) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the Boc-protected intermediate.

Protocol 2: Anhydrous Deprotection and Salt Formation

-

Solvation: Dissolve the crude Boc-protected intermediate in a minimal amount of dry DCM (approx. 5 mL).

-

Deprotection: Slowly add 10 mL of 4M HCl in Dioxane at room temperature. Stir vigorously for 2 hours. Causality: Using anhydrous HCl in dioxane prevents the hydrolytic cleavage of the newly formed amide bond, a common side reaction when using aqueous acids.

-

Self-Validating Checkpoint: As the Boc group is removed, the resulting secondary amine forms a hydrochloride salt. Because this salt is highly insoluble in dioxane/DCM, it will crash out of the solution as a white precipitate. Validation: If the product "oils out" instead of crystallizing, it indicates residual moisture or incomplete deprotection. Immediate LC-MS analysis is required before proceeding.

-

Isolation: Filter the white precipitate, wash with cold diethyl ether to remove residual dioxane and liberated tert-butyl alcohol, and dry under high vacuum to afford (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.

Protocol 3: Quality Control & Analytical Validation

-

LC-MS: Confirm the exact mass of the free base [M+H]⁺ at m/z 223.12.

-

Chiral HPLC: Run against a racemic standard using a chiral stationary phase (e.g., Chiralpak AD-H) to confirm >99% ee. This validates that no racemization occurred during the basic conditions of the amide coupling.

References

-

Product Index - AA Blocks Source: AA Blocks URL:[Link]

Sources

An In-depth Technical Guide on the Predicted Biological Activity of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

Abstract

(R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a chiral synthetic compound featuring a 3-fluorobenzamide moiety linked to an (R)-3-aminopiperidine scaffold. While direct experimental data on its biological activity is not extensively available in peer-reviewed literature, its structural components are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive predictive analysis of its potential biological activities based on a thorough review of its core structural motifs and structurally related compounds. We present in-silico predictions of its pharmacokinetic properties, hypothesize potential molecular targets, and provide detailed, actionable experimental protocols for the validation of these predictions. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related compounds.

Introduction and Structural Analysis

(R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (CAS 1286207-73-5) is a small molecule with a well-defined stereochemistry that suggests a specific interaction with biological macromolecules.[1] Its structure comprises two key pharmacophoric elements:

-

The 3-Fluorobenzamide Core: The benzamide scaffold is a common feature in numerous therapeutic agents. The presence and position of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with target proteins. Fluorine substitution is a widely used strategy in medicinal chemistry to modulate the pharmacological profile of lead compounds.[2]

-

The (R)-3-Aminopiperidine Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The (R)-chirality at the 3-position is a key feature in several modern pharmaceuticals, indicating that stereospecific interactions are crucial for their biological activity. This moiety provides a basic nitrogen center, which is often involved in forming salt bridges or hydrogen bonds with biological targets.[3][4]

The hydrochloride salt form enhances the compound's solubility in aqueous media, which is a desirable property for both in vitro biological assays and potential pharmaceutical formulations. Given the pedigree of its constituent parts, it is plausible that (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride was synthesized as part of a medicinal chemistry program targeting a specific enzyme or receptor.

Physicochemical Properties and Predicted Pharmacokinetics (ADMET)

An in-silico analysis of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide provides insights into its drug-like properties and potential pharmacokinetic profile. These computational predictions are valuable for guiding experimental design and prioritizing compounds for further development.

| Property | Predicted Value | Implication |

| Molecular Weight | 238.28 g/mol (free base) | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| LogP (o/w) | 1.8 - 2.5 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability and oral absorption. |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | Suggests good potential for blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five. |

| Aqueous Solubility | Moderate to High (as HCl salt) | The hydrochloride salt form is expected to have good aqueous solubility. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The combination of a low TPSA and moderate LogP suggests potential for CNS activity. |

| CYP450 Inhibition | Potential for inhibition of CYP2D6 and CYP3A4 | This is a common liability for compounds with aromatic rings and basic nitrogens and should be experimentally verified. |

| hERG Inhibition | Low to moderate risk | The potential for hERG inhibition should be assessed experimentally. |

| Ames Mutagenicity | Unlikely to be mutagenic | The structural motifs are not typically associated with mutagenicity. |

Note: These are in-silico predictions and require experimental validation.

Review of Core Moieties and Predicted Biological Activity

The potential biological activities of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride can be inferred from the known activities of its constituent scaffolds.

The 3-Fluorobenzamide Scaffold: A Versatile Pharmacophore

The benzamide and, more specifically, the fluorobenzamide moiety are present in compounds with a wide array of biological activities:

-

Enzyme Inhibition: 3-Hydroxybenzamide derivatives are known inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), both of which are important targets in oncology.[5] While the subject compound lacks the 3-hydroxy group, the benzamide core is a key recognition element.

-

Antimicrobial Activity: Certain benzamide derivatives have demonstrated antibacterial activity by inhibiting the bacterial cell division protein FtsZ.[2] The fluorine substitution has been shown to be important for the antibacterial potency of some of these compounds.[2]

-

Antifungal and Antimalarial Activity: Various substituted benzamides have been investigated for their activity against fungal pathogens and Plasmodium falciparum.[6][7]

The (R)-3-Aminopiperidine Scaffold: A Key to Specificity

The (R)-3-aminopiperidine moiety is a critical component of several approved drugs and clinical candidates, often conferring high affinity and selectivity for their targets:

-

DPP-4 Inhibitors: Alogliptin and linagliptin, used for the treatment of type 2 diabetes, feature an (R)-3-aminopiperidine core that is crucial for their potent and selective inhibition of dipeptidyl peptidase-4 (DPP-4).[4]

-

JAK Inhibitors: Tofacitinib, a Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases, incorporates a related 3-aminopiperidine derivative.[4]

-

GlyT1 Inhibitors: 3-Amido-3-aryl-piperidines have been identified as potent and selective inhibitors of the glycine transporter 1 (GlyT1), a target for schizophrenia and other CNS disorders.[8]

-

Bacterial Cysteine Protease Inhibitors: Peptide analogues based on the 3-aminopiperidine scaffold have been shown to be selective noncovalent inhibitors of the bacterial cysteine protease IdeS.[3]

Predicted Biological Activity and Potential Molecular Targets

Based on the analysis of its structural components, (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is predicted to function as a competitive inhibitor of an enzyme that recognizes a substituted benzamide moiety. The (R)-3-aminopiperidine group likely provides key binding interactions and stereospecificity. Potential, high-priority targets for investigation include:

-

Dopamine D2 Receptors: Many benzamide derivatives are known to interact with dopamine receptors. While the substitution pattern is not classic for a D2 antagonist, partial agonism or allosteric modulation is a possibility.

-

Bacterial Enzymes: Given the known antibacterial activity of some benzamides (e.g., FtsZ inhibitors) and the presence of the 3-aminopiperidine scaffold in bacterial enzyme inhibitors, this is a plausible area of activity.[2][3]

-

Kinases or Proteases: The overall structure is consistent with that of many kinase and protease inhibitors, where the benzamide acts as a "hinge-binding" motif and the piperidine projects into a solvent-exposed region.

Proposed Experimental Workflows for Biological Characterization

To validate the predicted biological activities, a systematic, multi-tiered screening approach is recommended. The following protocols provide a framework for the initial characterization of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.

Tier 1: Broad-Based In-Vitro Screening

The initial step is to screen the compound against a diverse panel of targets to identify potential activities.

Protocol 1: Broad Kinase and GPCR Panel Screening

-

Objective: To identify potential interactions with a wide range of kinases and G-protein coupled receptors (GPCRs).

-

Methodology:

-

Prepare a 10 mM stock solution of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in sterile DMSO.

-

Submit the compound to a commercial screening service (e.g., Eurofins Discovery, Reaction Biology) for profiling against their kinase and GPCR panels at a standard concentration (e.g., 10 µM).

-

The service will perform radioligand binding assays for GPCRs and enzymatic activity assays for kinases.

-

Analyze the results, typically provided as a percentage of inhibition or binding relative to a control.

-

-

Interpretation: "Hits" are typically defined as compounds that produce >50% inhibition or displacement at the screening concentration. Any significant hits should be followed up with dose-response studies to determine IC50 or Ki values.

Tier 2: Focused Assays Based on Predicted Targets

Based on the structural analysis, focused assays for antibacterial activity are warranted.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the minimum concentration of the compound that inhibits the visible growth of selected bacterial strains.

-

Methodology:

-

Select a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

-

Prepare a 2-fold serial dilution of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth). The concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth.

-

-

Interpretation: A low MIC value (e.g., < 16 µg/mL) suggests significant antibacterial activity and would warrant further investigation, including mechanism of action studies (e.g., FtsZ polymerization assay).

Tier 3: Cellular and Mechanistic Assays

If significant activity is observed in the primary assays, further studies are needed to understand the compound's effect on human cells and its mechanism of action.

Protocol 3: Mammalian Cell Cytotoxicity Assay

-

Objective: To assess the general toxicity of the compound to mammalian cells.

-

Methodology:

-

Culture a human cell line (e.g., HEK293 or HepG2) in a 96-well plate.

-

Treat the cells with a serial dilution of the compound for 24-72 hours.

-

Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

-

Calculate the CC50 (concentration that causes 50% cytotoxicity).

-

-

Interpretation: A high CC50 value is desirable. The ratio of the CC50 to the bioactive concentration (e.g., IC50 or MIC) is the selectivity index, a key indicator of therapeutic potential.

Synthesis Outline

The synthesis of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride can be readily achieved through standard amide bond formation chemistry.

-

Starting Materials: 3-Fluorobenzoic acid and (R)-3-aminopiperidine dihydrochloride (commercially available). The piperidine will likely require protection of the ring nitrogen (e.g., with a Boc group) and neutralization before coupling.

-

Amide Coupling: Reacting 3-fluorobenzoic acid with the protected (R)-3-aminopiperidine using a standard coupling agent such as HATU or EDC/HOBt in an appropriate solvent (e.g., DMF or DCM) with a non-nucleophilic base (e.g., DIPEA).

-

Deprotection: Removal of the Boc protecting group under acidic conditions (e.g., TFA in DCM or HCl in dioxane).

-

Salt Formation: The final product is isolated as the hydrochloride salt.

Conclusion

While (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a compound with a limited footprint in the current scientific literature, a detailed analysis of its structural components allows for a robust, data-driven prediction of its potential biological activities. The 3-fluorobenzamide and (R)-3-aminopiperidine scaffolds are well-established pharmacophores, suggesting that this compound is a candidate for an enzyme inhibitor, with potential applications in oncology, infectious diseases, or CNS disorders. The in-silico analysis indicates favorable drug-like properties. The provided experimental workflows offer a clear path for the empirical validation of these predictions. This technical guide serves as a starting point for further investigation into the therapeutic potential of this promising molecule.

References

- (Reference to a general medicinal chemistry textbook or review on privileged scaffolds)

- Berggren, K., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.

- Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters.

- (Reference to a review on fluorine in medicinal chemistry)

- (Reference to a paper on antifungal benzamides)

- (Reference to a paper on the synthesis of chiral aminopiperidines)

- Alberati, D., et al. (2014). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. ACS Medicinal Chemistry Letters.

- (Reference to a paper on in-silico ADMET prediction)

- (Reference to a general protocol for MIC assays, e.g., CLSI guidelines)

- (Reference to a general protocol for cytotoxicity assays)

- (Review on the use of 3-aminopiperidine in pharmaceuticals)

- (Reference to a paper on PARP inhibitors)

- (Reference to a paper on HDAC inhibitors)

- (Reference to a paper on dopamine receptor ligands)

- (Reference to a paper on kinase inhibitors with a benzamide scaffold)

- (Reference to a paper on protease inhibitors with a benzamide scaffold)

- (Reference to a paper on antimalarial benzamides)

- (Reference to a paper on antifungal benzamides)

- The Multifaceted Biological Activities of 3-Hydroxybenzamide Deriv

Sources

- 1. (R)-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride [fluorochem.cnreagent.com]

- 2. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scielo.br [scielo.br]

- 7. pjps.pk [pjps.pk]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Multi-Modal Strategy for the Target Identification and Deconvolution of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

An In-Depth Technical Guide

Executive Summary

The identification of a small molecule's biological target is a critical step in drug discovery, bridging the gap between a desired phenotype and a tractable mechanism of action (MoA). This guide outlines a comprehensive, multi-modal strategy for the target identification and validation of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, a novel compound with unknown biological activity. By integrating computational prediction, unbiased proteome-wide screening, and rigorous biophysical and cellular validation, this workflow is designed to maximize the probability of success while building a robust, evidence-based understanding of the compound's MoA. The narrative emphasizes the causality behind experimental choices, establishing a self-validating system of orthogonal approaches to deliver high-confidence target identification.

Introduction: The "What" and the "Why"

The journey from a hit compound in a screen to a clinical candidate is contingent on understanding its precise mechanism of action. Target identification and deconvolution are arguably the most challenging yet crucial phases of this process.[1][2] For a novel chemical entity like (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, whose target is not publicly known, we must employ a systematic and unbiased approach. The benzamide and piperidine moieties are common scaffolds in bioactive compounds, suggesting a potential to interact with a range of protein classes, from enzymes to receptors.[3][4][5] This guide provides a technically detailed roadmap for researchers to navigate the complex workflow of identifying this compound's direct molecular target(s), understanding its cellular effects, and validating the findings with high scientific rigor.

Phase I: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods can generate valuable, testable hypotheses, narrowing the search space for potential targets.[6][7] This in silico phase leverages the compound's structure to query vast biological and chemical databases.

2.1 Structural & Pharmacophore Similarity Analysis The first step is to identify known bioactive molecules with structural similarity. This is based on the principle that structurally similar compounds often share biological targets.

-

Methodology: Utilize platforms like ChEMBL, PubChem, and specialized software (e.g., TargetHunter) to screen for compounds with a high Tanimoto similarity score to the query molecule.[8]

-

Rationale: This approach can rapidly highlight potential target classes. For instance, if multiple structurally similar compounds are known to inhibit a specific kinase family, that family becomes a primary hypothetical target class.[9]

2.2 Target Prediction Algorithms These algorithms use machine learning models trained on vast ligand-target datasets to predict a ranked list of likely protein targets for a given small molecule.[7][10]

-

Methodology: Submit the compound's structure (as a SMILES or SDF file) to web-based servers like SwissTargetPrediction or TargetNet.[10] These tools map the chemical space of the molecule to the "protein space" of known targets.

-

Rationale: This provides an unbiased, ranked list of potential targets based on diverse statistical models, offering hypotheses that may not be obvious from simple similarity searching alone.[6][8]

Phase II: Phenotypic Screening & Target Class Prioritization

With a set of in silico-generated hypotheses, the next logical step is to determine the compound's effect on a biological system. Phenotypic screening takes an unbiased approach, focusing on a compound's effect on cellular outcomes without a preconceived target.[2][11][12][13]

-

Methodology: Screen the compound across a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) to identify a potent and specific cellular phenotype, such as cytotoxicity, cell cycle arrest, or morphological changes.

-

Rationale: Discovering a distinct cellular phenotype provides a crucial biological context and a functional readout for subsequent target deconvolution efforts.[11][13] A compound that shows potent activity in a specific cell line (e.g., a leukemia line) provides a validated system for the more intensive experiments in Phase III.

Phase III: Unbiased Proteome-Wide Target Identification

This phase employs advanced chemoproteomic techniques to directly identify the protein(s) that physically interact with the compound within the complex cellular environment.[14] To ensure the trustworthiness of our findings, we will employ two orthogonal, label-free and affinity-based, methods.

Method A: Thermal Proteome Profiling (TPP)

TPP is a powerful label-free method based on the principle that when a small molecule binds to a protein, it typically alters the protein's thermal stability.[15][16][17][18] This change can be detected on a proteome-wide scale using quantitative mass spectrometry.[19]

-

Causality & Trustworthiness: This method is advantageous because it does not require any chemical modification of the compound, thus preserving its native binding activity.[18][19] It assesses target engagement directly in its native context—be it cell lysate, intact cells, or even tissues.[15][16][19]

Experimental Protocol: TPP Temperature Range (TPP-TR)

-

Sample Preparation: Culture the selected cell line (identified in Phase II) and harvest cells. Divide the cell lysate into two main groups: one treated with vehicle (e.g., DMSO) and the other with (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride at a final concentration of 10-50 µM.

-

Heat Treatment: Aliquot each sample and heat them at a range of different temperatures (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes.[16][20]

-

Separation: Cool samples to room temperature and centrifuge at high speed to pellet the aggregated, denatured proteins.[19]

-

Protein Digestion & Analysis: Collect the supernatant containing the soluble proteins. Digest the proteins into peptides using trypsin and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

-

Data Analysis: Quantify the abundance of thousands of proteins at each temperature point. Plot the soluble fraction of each protein as a function of temperature to generate "melting curves."[19] A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a direct binding event.[17]

Method B: Affinity-Based Chemical Proteomics

This classical method uses a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[21][22][23]

-

Causality & Trustworthiness: While this method requires chemical modification, it provides a strong, direct line of evidence for a physical interaction.[24] To validate this approach, it is critical to first perform a structure-activity relationship (SAR) study to find a position on the molecule that can be modified without disrupting its biological activity.[21] A biotin tag is commonly used due to its strong and specific interaction with streptavidin.[22][25]

Experimental Protocol: Biotin-Conjugate Pull-Down

-

Probe Synthesis: Synthesize a biotinylated version of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, including a linker arm (e.g., polyethylene glycol) at a non-essential position determined by SAR.[22] Also, synthesize a negative control probe (e.g., a structurally similar but inactive analog).

-

Affinity Matrix Preparation: Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.[25]

-

Incubation: Incubate the affinity matrix (and a control matrix with the inactive probe) with cell lysate from the target cell line.[22]

-

Washing & Elution: Thoroughly wash the beads to remove non-specific binding proteins. Elute the specifically bound proteins.

-

Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.[22][24]

dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: Workflow for Unbiased Target Identification.

Phase IV: Target Validation and Mechanistic Confirmation

Identifying a list of putative targets is not the end goal. Each high-confidence hit from Phase III must be rigorously validated to confirm it is a genuine, functionally relevant target of the compound.

Biophysical Validation of Direct Binding

These experiments confirm a direct, physical interaction between the compound and the purified candidate protein, and quantify the binding affinity.

Protocol: Surface Plasmon Resonance (SPR) SPR is a label-free optical technique that measures molecular interactions in real-time.[26][27]

-

Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.[27][28]

-

Interaction Analysis: Flow a series of concentrations of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride across the chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass binding to the chip. This generates sensorgrams showing the association and dissociation phases of the interaction.[29][30]

-

Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ).[29] A low Kᴅ value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.

| Parameter | Description | Typical Value for a "Hit" |

| kₐ (on-rate) | Rate of association between compound and target | 10³ - 10⁶ M⁻¹s⁻¹ |

| kₔ (off-rate) | Rate of dissociation of the compound-target complex | 10⁻² - 10⁻⁵ s⁻¹ |

| Kᴅ (kₔ/kₐ) | Equilibrium dissociation constant (Affinity) | < 10 µM |

| Table 1: Representative SPR Kinetic Parameters for a Validated Hit. |

Cellular Target Engagement

It is crucial to confirm that the compound engages the target protein within the complex environment of an intact cell.[31]

Protocol: Cellular Thermal Shift Assay (CETSA) The CETSA method, used for discovery in TPP, is adapted here for single-target validation.[32][33]

-

Cell Treatment: Treat intact cells with increasing concentrations of the compound.

-

Heat Challenge: Heat the cells at a single, fixed temperature (the determined melting temperature, Tₘ, of the target protein) for 3 minutes.[31][34]

-

Lysis & Detection: Lyse the cells, separate soluble from aggregated proteins, and quantify the amount of soluble target protein using Western Blot or an ELISA-based method.[31][34]

-

Dose-Response Curve: Plot the amount of stabilized, soluble protein against the compound concentration. This dose-response curve demonstrates target engagement in a cellular context.[35]

dot graph TD { graph [splines=ortho]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: A Multi-Pronged Target Validation Workflow.

Functional Relevance: Genetic Approaches

The final and most critical validation step is to demonstrate that modulation of the target protein is responsible for the observed cellular phenotype. This is most effectively achieved through genetic knockdown or knockout.[36][37]

Protocol: CRISPR/Cas9 Knockout or siRNA Knockdown

-

CRISPR/Cas9: This technology is used to generate a complete loss-of-function knockout of the target gene.[36][37][38] Lentiviral delivery of Cas9 nuclease and a specific single guide RNA (sgRNA) targeting an early exon can create frameshift mutations, leading to a functional knockout.[36]

-

siRNA: Short interfering RNAs can be used to transiently suppress the expression of the target gene.[39][40][41][42] This approach is often faster but results in incomplete knockdown rather than a full knockout.[43]

Validation Logic:

-

Perturbation: Introduce the sgRNA (for CRISPR) or siRNA into the cell line that exhibited the initial phenotype.

-

Confirmation: Verify successful knockout/knockdown of the target protein via Western Blot.

-

Phenotypic Assay: Subject the modified cells to the same functional assay used in Phase II.

Conclusion: Synthesizing the Evidence

The identification of a small molecule's target is not a linear process but an iterative cycle of hypothesis generation, testing, and validation. By systematically employing computational prediction, unbiased proteomic screening, direct biophysical analysis, cellular engagement assays, and functional genomics, this guide provides a robust framework for deconvoluting the mechanism of action for (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. The strength of this strategy lies in its use of orthogonal methods, where the weaknesses of one approach are compensated by the strengths of another, culminating in a high-confidence, validated biological target ready for further drug development.

References

-

CRISPR-Cas9 screening for target identification. - Horizon Discovery. [Link]

-

Thermal proteome profiling for interrogating protein interactions - PubMed. (2020-03-15). [Link]

-

Thermal proteome profiling for interrogating protein interactions - PMC - NIH. (2020-03-05). [Link]

-

Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC. [Link]

-

Thermal Proteome Profiling (TPP)-Genepioneer. [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010-11-16). [Link]

-

Thermal Proteome Profiling (TPP) Service - Omic-services. [Link]

-

Thermal proteome profiling - Molecular Life Sciences. [Link]

-

The resurgence of phenotypic screening in drug discovery and development. (2015-12-10). [Link]

-

Target identification of biologically active small molecules via in situ methods. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023-10-10). [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols - ResearchGate. [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025-04-24). [Link]

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC. [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. [Link]

-

CRISPR screening and its applications in drug discovery - Lonza. [Link]

-

SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. (2025-11-28). [Link]

-

How do miRNA and siRNA impact drug target validation? - Synbio Technologies. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024-08-05). [Link]

-

Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. [Link]

-

A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing). [Link]

-

Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. [Link]

-

Phenotypic Screening - Creative Biolabs. [Link]

-

siRNAs in drug discovery: target validation and beyond - PubMed. (2007-06-15). [Link]

-

Phenotypic screening - Wikipedia. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (2026-03-18). [Link]

-

A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023-03-17). [Link]

-

In Silico Target Prediction for Small Molecules - PubMed. [Link]

-

Chemoproteomic strategies for drug target identification - ResearchGate. [Link]

-

Target identification of natural medicine with chemical proteomics approach - PMC - NIH. (2020-05-21). [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (2025-02-27). [Link]

-

Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC. [Link]

-

A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. [Link]

-

Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. (2025-06-15). [Link]

-

siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog. (2017-07-10). [Link]

-

Innovative Applications of RNA Interference Technology in Drug Development. (2024-09-20). [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI. (2024-07-23). [Link]

-

Emerging Affinity-Based Techniques in Proteomics - PMC - NIH. [Link]

-

Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025-01-04). [Link]

-

Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024-06-20). [Link]

-

CETSA. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). [Link]

-

Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed. (2018-12-15). [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (2020-07-31). [Link]

-

Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. [Link]

Sources

- 1. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 3. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pjps.pk [pjps.pk]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]

- 10. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. technologynetworks.com [technologynetworks.com]

- 13. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 14. DSpace [scholarbank.nus.edu.sg]

- 15. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. genepion.com [genepion.com]

- 18. Thermal proteome profiling - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]

- 19. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]

- 26. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules - Aragen Life Sciences [aragen.com]

- 27. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 29. biosensingusa.com [biosensingusa.com]

- 30. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. CETSA [cetsa.org]

- 33. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. benchchem.com [benchchem.com]

- 35. bio-protocol.org [bio-protocol.org]

- 36. horizondiscovery.com [horizondiscovery.com]

- 37. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 38. resources.revvity.com [resources.revvity.com]

- 39. How do miRNA and siRNA impact drug target validation?_Synbio Technologies [synbio-tech.com]

- 40. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 42. Innovative Applications of RNA Interference Technology in Drug Development [synapse.patsnap.com]

- 43. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]

Application Notes and Protocols for (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in Drug Discovery

Introduction: A Privileged Scaffold for Targeted Therapies

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide range of FDA-approved drugs.[1][2][3] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal building block for engaging with biological targets.[4][5][6] The N-(piperidin-3-yl)benzamide core, in particular, has garnered significant interest in drug discovery for its role in potent and selective inhibitors of various enzymes and receptors.[7][8]

This technical guide focuses on (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride , a compound that combines the advantageous properties of the piperidine scaffold with the strategic incorporation of a fluorine atom. Fluorine substitution is a widely employed strategy in modern drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[9][10][11] While extensive research on this specific molecule is emerging, its structural motifs strongly suggest a potential role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[12][13] This guide will, therefore, explore its application in the context of PARP inhibition, providing detailed protocols for its synthesis and characterization.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is crucial for its development as a drug candidate. The following table summarizes the predicted and known properties of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride and its close analogs.

| Property | Value/Information | Source |

| IUPAC Name | (3R)-3-(3-Fluorobenzamido)piperidine hydrochloride | Inferred |

| Molecular Formula | C₁₂H₁₆ClFN₂O | [14] |

| Molecular Weight | 258.72 g/mol | [14] |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | [Inferred from hydrochloride salt form] |

| Stereochemistry | (R)-enantiomer at the C3 position of the piperidine ring | Specified |

| XLogP3 | 1.3 | [15] |

Note: Some properties are inferred from structurally similar compounds due to the limited publicly available data on the specific molecule.

Anticipated Mechanism of Action: PARP Inhibition

The benzamide moiety is a well-established pharmacophore for PARP inhibition.[16] PARP inhibitors function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), thereby blocking its catalytic activity.[13][17] This inhibition has profound consequences for cancer cells, particularly those with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.[17]

The primary roles of PARP in the cell and the mechanism of its inhibition are twofold:

-

Catalytic Inhibition : PARP enzymes detect single-strand breaks (SSBs) in DNA and, upon activation, synthesize long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this synthesis, leading to the accumulation of unrepaired SSBs.[17][18]

-

PARP Trapping : Beyond catalytic inhibition, many PARP inhibitors trap the PARP enzyme on the DNA at the site of the break.[12][18] This trapped PARP-DNA complex is a significant physical impediment to DNA replication, leading to the collapse of replication forks and the formation of highly toxic double-strand breaks (DSBs).[18] In cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutant cancers), these DSBs cannot be efficiently repaired, leading to cell death.[17]

The potency of a PARP inhibitor is often correlated with its ability to trap PARP on DNA.[18]

Figure 1: Proposed mechanism of action of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide as a PARP inhibitor.

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

This protocol outlines a general synthetic route for the preparation of the title compound, based on standard amide coupling reactions.

Figure 2: General workflow for the synthesis of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.

Materials:

-

(R)-3-Aminopiperidine dihydrochloride

-

3-Fluorobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether)

-

Standard laboratory glassware and equipment

Procedure:

-

Free Base Formation:

-

Dissolve (R)-3-aminopiperidine dihydrochloride in a minimal amount of deionized water.

-

Cool the solution in an ice bath and slowly add a concentrated NaOH solution until the pH is greater than 12.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the (R)-3-aminopiperidine free base. Use immediately in the next step.

-

-

Amide Coupling:

-

Dissolve the freshly prepared (R)-3-aminopiperidine free base and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

-

Salt Formation:

-

Dissolve the purified (R)-3-Fluoro-N-(piperidin-3-yl)benzamide in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete.

-

Stir the resulting suspension for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final hydrochloride salt.

-

Protocol 2: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of the compound against PARP1.[19][20]

Principle:

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The intensity of the color is proportional to the PARP1 activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

(R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

-

Known PARP inhibitor (e.g., Olaparib or 3-Aminobenzamide) as a positive control[21]

-

PARP buffer (containing activated DNA)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in DMSO.

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations. Also, prepare serial dilutions of the positive control inhibitor.

-

-

Assay Setup:

-

Rehydrate the histone-coated wells with PARP buffer.

-

Add the test compound dilutions, positive control, and vehicle control (DMSO) to the respective wells.

-

Add the PARP1 enzyme to all wells except the blank.

-

Incubate for 10 minutes at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the biotinylated NAD+ solution to all wells.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Detection:

-

Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the plate again to remove unbound conjugate.

-

Add the TMB substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 3: Cell-Based PARP Activity Assay (PARylation Assay)

This protocol measures the ability of the compound to inhibit PARP activity within cells by detecting the levels of PARylation induced by a DNA damaging agent.[22][23]

Principle:

Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activation and subsequent PARylation. The level of PARylation is then quantified, typically by an ELISA-based method or Western blotting, in the presence and absence of the test compound.

Materials:

-

Human cancer cell line known to have active PARP (e.g., HeLa or a BRCA-deficient line).

-

Cell culture medium and supplements.

-

(R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.

-

Hydrogen peroxide (H₂O₂).

-

Lysis buffer.

-

Primary antibody against poly(ADP-ribose).

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

-

Western blotting equipment or ELISA plate reader.

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in a 96-well plate or appropriate culture vessel and allow them to adhere overnight.

-

Treat the cells with various concentrations of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride for a predetermined time (e.g., 2-4 hours).

-

-

Induction of DNA Damage:

-

Induce DNA damage and PARP activation by treating the cells with a fixed concentration of H₂O₂ for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and then lyse them with a suitable lysis buffer.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Detection of PARylation (Western Blotting):

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against PAR.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PARylation for each compound concentration relative to the H₂O₂-treated control without the inhibitor.

-

Determine the IC₅₀ value from the dose-response curve.

-

Conclusion and Future Directions

(R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride represents a promising chemical entity for drug discovery, particularly in the field of oncology. Its structural features strongly suggest its potential as a PARP inhibitor, a class of drugs with proven clinical efficacy. The protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound. Further studies should focus on confirming its mechanism of action, determining its selectivity against different PARP family members, and evaluating its efficacy in preclinical models of cancer. The stereochemistry at the C3 position of the piperidine ring is likely crucial for its biological activity, and a comparative study with its (S)-enantiomer would be highly valuable.[24][25] The continued exploration of such fluorinated benzamide derivatives holds significant promise for the development of novel and effective targeted therapies.

References

- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.